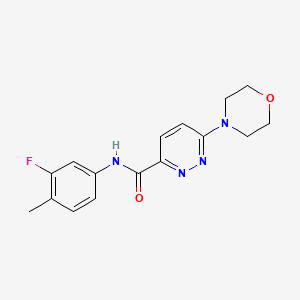

![molecular formula C23H23ClN2OS B2628536 2-[(4-Chlorophenyl)methylsulfanyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline CAS No. 339019-02-2](/img/structure/B2628536.png)

2-[(4-Chlorophenyl)methylsulfanyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

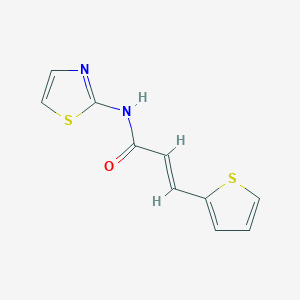

“2-[(4-Chlorophenyl)methylsulfanyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline” is a complex organic compound that contains several functional groups and rings . It has a quinazoline core, which is a type of nitrogen-containing heterocycle . Quinazolines and their derivatives have been found to possess a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core, a chlorophenyl group, a dimethylphenoxy group, and a sulfanyl group . These groups could potentially influence the compound’s reactivity, stability, and interactions with other molecules.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and dimethylphenoxy groups could affect its solubility, while the quinazoline core could influence its stability .

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis Techniques : The compound serves as a core structure for synthesizing various substituted tetrahydroquinazolines. Techniques involve cycloaddition reactions, nucleophilic substitutions, and catalytic hydrogenation to afford derivatives with diverse substituents, showcasing the compound's versatility in organic synthesis (Dalai et al., 2006). Such methodologies enable the exploration of chemical space around the tetrahydroquinazoline scaffold, enhancing our understanding of structure-activity relationships in drug design.

Structural Insights : X-ray crystallography studies of tetrahydroquinazoline derivatives provide insights into their molecular geometries, including the orientations of substituent groups and intermolecular interactions. These structural details are critical for understanding the compound's reactivity and for designing derivatives with specific properties, such as enhanced solubility or improved binding to biological targets (Mague et al., 2017).

Biological Activity and Potential Applications

Antimicrobial Activity : Derivatives of tetrahydroquinazolines have been evaluated for their antimicrobial properties, with some showing significant activity against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Osarumwense, 2022).

Potential Antituberculosis Activity : Studies on 3-heteroarylthioquinoline derivatives synthesized from tetrahydroquinazoline precursors indicate promising in vitro antituberculosis activity. These findings highlight the potential of tetrahydroquinazoline derivatives as starting points for the development of novel antituberculosis therapies, a critical need given the global health impact of tuberculosis (Chitra et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of activities exhibited by quinazoline derivatives, this compound could be of interest in fields such as medicinal chemistry, drug discovery, and materials science .

properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2OS/c1-15-6-5-9-21(16(15)2)27-22-19-7-3-4-8-20(19)25-23(26-22)28-14-17-10-12-18(24)13-11-17/h5-6,9-13H,3-4,7-8,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKLDRUGUDPCEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)methylsulfanyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2628454.png)

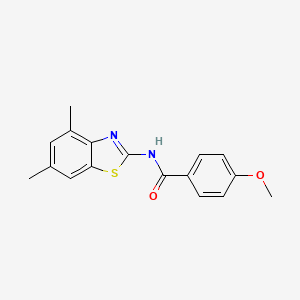

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2628456.png)

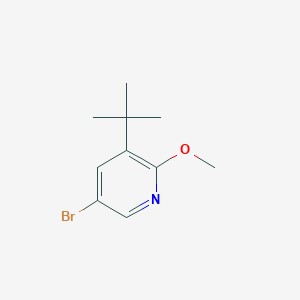

![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2628457.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2628462.png)

![3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid](/img/structure/B2628463.png)

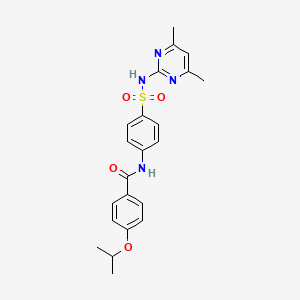

![2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2628469.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide](/img/structure/B2628472.png)